molecular formula C14H18N4O2 B12769424 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester CAS No. 91857-66-8

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester

Cat. No.: B12769424
CAS No.: 91857-66-8
M. Wt: 274.32 g/mol
InChI Key: YZASAZUDNNQJRU-UHFFFAOYSA-N
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Description

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester is a complex organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl ester group at the carboxylic acid position, an amino group at the 4-position, and a dimethylamino-substituted phenyl group at the 5-position. These structural features make it a valuable compound in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester typically involves the condensation of ethyl 2,4-dioxo-4-ferrocenylbutanoate with arylhydrazines in boiling ethanol in the presence of a catalytic amount of acetic acid . This reaction yields the desired pyrazole derivative in high yields. The reaction conditions are mild, and the process is relatively straightforward, making it suitable for both laboratory and industrial-scale production.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can further enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester has a wide range of applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-3-carboxylic acid, 4-amino-5-phenyl-, ethyl ester: Lacks the dimethylamino group, resulting in different chemical and biological properties.

    1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-methoxyphenyl)-, ethyl ester: Contains a methoxy group instead of a dimethylamino group, leading to variations in reactivity and applications.

Uniqueness

The presence of the dimethylamino group in 1H-Pyrazole-3-carboxylic acid, 4-amino-5-(4-(dimethylamino)phenyl)-, ethyl ester imparts unique electronic and steric properties, making it distinct from other similar compounds

Properties

CAS No.

91857-66-8

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

ethyl 4-amino-3-[4-(dimethylamino)phenyl]-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C14H18N4O2/c1-4-20-14(19)13-11(15)12(16-17-13)9-5-7-10(8-6-9)18(2)3/h5-8H,4,15H2,1-3H3,(H,16,17)

InChI Key

YZASAZUDNNQJRU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)N(C)C)N

Origin of Product

United States

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